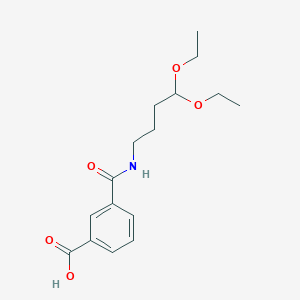
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid
Overview
Description
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid is an organic compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol. This compound is known for its unique structure, which includes a benzoic acid core with a 4,4-diethoxybutyl carbamoyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 4,4-diethoxybutyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy substituents.
4-Aminobenzoic acid: Contains an amino group instead of the carbamoyl group.
Benzoic acid: The parent compound without any substituents.
Uniqueness
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid is unique due to its 4,4-diethoxybutyl carbamoyl substituent, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Properties
IUPAC Name |
3-(4,4-diethoxybutylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-3-21-14(22-4-2)9-6-10-17-15(18)12-7-5-8-13(11-12)16(19)20/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKYSKKPZVSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C1=CC(=CC=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)

